Cas no 956371-97-4 (3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid)
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
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- MDL: MFCD04970959
- Inchi: 1S/C9H14N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
- InChI Key: YSVDCKWQELXQCN-UHFFFAOYSA-N
- SMILES: OC(CCC1=CN(CC)N=C1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B441040-50mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B441040-100mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B441040-500mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-100.0mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 100.0mg |
¥738.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-250.0mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 250.0mg |
¥983.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-500.0mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 500.0mg |
¥1637.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-1.0g |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 1.0g |
¥2454.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-5.0g |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 5.0g |
¥7359.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6876-10.0g |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 10.0g |
¥10916.0000 | 2025-04-11 | |
| A2B Chem LLC | AJ05384-50mg |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid |
956371-97-4 | 95% | 50mg |
$126.00 | 2024-07-18 |
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid Suppliers
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
Professional Introduction to 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic Acid (CAS No. 956371-97-4)
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique pyrazole scaffold and propanoic acid moiety. This compound, identified by its CAS number 956371-97-4, has garnered attention due to its potential applications in drug development and biochemical research. The 1H-pyrazol-4-yl substituent plays a crucial role in modulating the pharmacological properties of the molecule, making it a valuable candidate for further investigation.
The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its versatility in medicinal chemistry. Its structure allows for easy functionalization, enabling the synthesis of a diverse range of derivatives with tailored biological activities. In recent years, pyrazole-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1-ethyl-3-methyl group in 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid enhances its pharmacokinetic profile, contributing to improved solubility and bioavailability.
One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. The propanoic acid moiety provides a site for further chemical modification, allowing researchers to explore various functional groups that could enhance drug efficacy. For instance, esterification or amidation of the carboxyl group could lead to the formation of prodrugs or peptidomimetics, which are known to improve drug delivery and target specificity.
Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. A notable example is their application in the treatment of chronic inflammatory diseases, where they have demonstrated significant anti-inflammatory effects by inhibiting key enzymes such as COX and LOX. Additionally, pyrazole-based compounds have shown promise in oncology research, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines. The structural features of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid make it a promising candidate for further exploration in these therapeutic areas.
The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and transition metal catalysis, have been employed to construct the pyrazole core efficiently. These techniques not only improve the scalability of production but also allow for the introduction of diverse substituents at strategic positions within the molecule.
In terms of biological activity, preliminary investigations suggest that 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For example, its interaction with specific binding sites could modulate pathways involved in pain perception, neurodegeneration, or metabolic disorders. Further preclinical studies are necessary to elucidate its exact mechanism of action and therapeutic potential.
The compound's physicochemical properties also make it an attractive candidate for formulation development. Its solubility profile can be optimized through salt formation or prodrug strategies, enhancing its suitability for oral or parenteral administration. Additionally, its stability under various storage conditions ensures that it can be reliably handled and transported for clinical trials and commercialization.
As research in pharmaceutical chemistry continues to evolve, compounds like 3-(1-ethyl-3-methyl-1H-pyrazol-4-ylopropanoic acid (CAS No. 956371974) will play an increasingly important role in discovering new treatments for complex diseases. The combination of structural versatility and biological activity makes it a cornerstone in the quest for innovative therapeutic solutions.
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